molecular formula C57H48IrN2O2-2 B14780406 Bis[2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaC](2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)iridium

Bis[2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaC](2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)iridium

Cat. No.: B14780406
M. Wt: 985.2 g/mol
InChI Key: UZGJVICHRMCWIF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium typically involves the reaction of iridium trichloride hydrate with 2-(naphth[2,1-f]isoquinolin-1-yl)phenyl ligands and 2,2,6,6-tetramethyl-3,5-heptanedione under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the mixture is heated to facilitate the formation of the desired complex . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iridium(V) species.

    Reduction: It can also be reduced to lower oxidation states of iridium.

    Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium has several scientific research applications:

Mechanism of Action

The mechanism by which Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to the emission of light at specific wavelengths. This property is harnessed in OLEDs and bioimaging applications. The molecular targets and pathways involved include the excitation of electrons in the iridium center and the subsequent energy transfer to the ligands .

Comparison with Similar Compounds

Similar compounds to Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium include other iridium-based complexes with different ligands. These compounds may have varying photophysical properties and applications. For example:

    Bis(2-phenylpyridine)iridium(III) acetylacetonate: Known for its use in OLEDs.

    Tris(2-phenylpyridine)iridium(III): Another compound used in optoelectronic devices.

The uniqueness of Bis2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaCiridium lies in its specific ligand structure, which imparts distinct photophysical properties and enhances its performance in various applications .

Properties

Molecular Formula

C57H48IrN2O2-2

Molecular Weight

985.2 g/mol

IUPAC Name

iridium;1-phenylnaphtho[2,1-f]isoquinoline;2,2,6,6-tetramethylheptane-3,5-dione

InChI

InChI=1S/2C23H14N.C11H20O2.Ir/c2*1-2-7-17(8-3-1)23-22-13-12-19-18-9-5-4-6-16(18)10-11-20(19)21(22)14-15-24-23;1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*1-7,9-15H;7H2,1-6H3;/q2*-1;;

InChI Key

UZGJVICHRMCWIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.C1=CC=C([C-]=C1)C2=NC=CC3=C2C=CC4=C3C=CC5=CC=CC=C54.C1=CC=C([C-]=C1)C2=NC=CC3=C2C=CC4=C3C=CC5=CC=CC=C54.[Ir]

Origin of Product

United States

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